![molecular formula C10H11F B1147256 1-[(Z)-but-1-enyl]-4-fluorobenzene CAS No. 137225-01-5](/img/structure/B1147256.png)
1-[(Z)-but-1-enyl]-4-fluorobenzene
Description
1-[(Z)-but-1-enyl]-4-fluorobenzene is a fluorinated aromatic compound featuring a Z-configured butenyl substituent at the para position of the benzene ring. The Z stereochemistry denotes that the higher-priority groups (fluorine and the butenyl chain) are on the same side of the double bond, influencing its spatial arrangement and reactivity. This compound is structurally characterized by:
- Molecular formula: C₁₀H₉F
- Molecular weight: 148.18 g/mol
- CAS Registry Number: 405-69-6 (for its E,Z-diene analog) .
Synthesis: The compound can be synthesized via cross-coupling reactions involving 4-fluorophenylmagnesium bromide and appropriate alkenyl precursors. High-yield routes (up to 90%) have been reported using Grignard reagents or palladium-catalyzed couplings, with purification via flash chromatography .
Properties
CAS No. |
137225-01-5 |
---|---|
Molecular Formula |
C10H11F |
Molecular Weight |
150.1927432 |
Synonyms |
Benzene, 1-(1-butenyl)-4-fluoro-, (Z)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties :
- The fluorine atom induces electron-withdrawing effects, reducing the aromatic ring’s susceptibility to electrophilic substitution.
Comparison with Similar Compounds
The following table compares 1-[(Z)-but-1-enyl]-4-fluorobenzene with structurally related fluorobenzene derivatives, highlighting differences in substituents, reactivity, and applications:
Key Comparative Insights:
Structural and Electronic Differences
- Alkenyl vs. Alkyl Substituents : The Z-configured alkenyl group in the target compound enhances rigidity and π-conjugation compared to saturated analogs like 1-(4-chlorobutyl)-4-fluorobenzene. This difference impacts melting points and solubility .
- Halogenated Derivatives: Vinyl halides (e.g., 1-((Z)-2-bromo-1-iodovinyl)-4-fluorobenzene) exhibit higher reactivity in cross-coupling reactions than the non-halogenated alkenyl compound .
- Electron-Withdrawing Effects : Difluoromethyl and azide substituents introduce stronger electron-withdrawing effects compared to fluorine alone, altering the aromatic ring’s electronic profile .
Research Findings and Data Gaps
- Thermodynamic Stability : Computational studies suggest the Z-isomer of this compound is less stable than its E-counterpart due to steric strain .
- Volatility Challenges : Compounds like 1-(difluoromethyl)-4-fluorobenzene are difficult to isolate, limiting their practical use .
- Biological Activity: Limited data exist on the bioactivity of alkenyl-fluorobenzenes, warranting further exploration.
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